molecular formula C18H18N2O3S B2567265 4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898418-84-3

4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2567265
CAS No.: 898418-84-3
M. Wt: 342.41
InChI Key: SNILKZLRJDTYOP-UHFFFAOYSA-N
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Description

The compound 4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a bicyclic heterocyclic molecule featuring a pyrrolo[3,2,1-ij]quinolin-4-one core substituted at the 8-position with a 4-methylbenzenesulfonamide group.

Properties

IUPAC Name

4-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-2-5-16(6-3-12)24(22,23)19-15-10-13-4-7-17(21)20-9-8-14(11-15)18(13)20/h2-3,5-6,10-11,19H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNILKZLRJDTYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction process. Starting with the pyrroloquinoline framework, selective functionalization at positions 4 and 8 is achieved via a series of substitution and addition reactions. The following synthetic route outlines the primary steps:

  • Formation of the Pyrroloquinoline Core: : This is typically achieved through a cyclization reaction involving suitable precursors like amino acids or derivatives.

  • Methylation: : Introduction of the methyl group at position 4 using methyl iodide in the presence of a base.

  • Sulfonamide Formation: : Reaction with benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonamide group.

Industrial Production Methods

Scaling up the synthesis for industrial production requires optimization of the reaction conditions to enhance yield and purity. This involves:

  • Continuous Flow Chemistry: : Employing continuous reactors to maintain consistent reaction conditions.

  • Catalyst Optimization: : Utilizing efficient catalysts to speed up the reactions.

  • Purification: : Implementing high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidative transformations, typically yielding quinoline derivatives.

  • Reduction: : Hydrogenation can reduce the quinoline ring, affecting its biological activity.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon.

  • Substitution: : Use of nucleophiles like amines or electrophiles like halogenated reagents.

Major Products Formed

Major products from these reactions include modified quinoline derivatives, sulfonamides, and potentially bioactive molecules with enhanced properties.

Scientific Research Applications

4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide has significant applications across various fields:

  • Chemistry: : Utilized in studying the reactivity of pyrroloquinoline derivatives.

  • Biology: : Investigated for its potential as a bioactive molecule in cellular assays.

  • Medicine: : Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Used as an intermediate in the synthesis of more complex molecules and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. Its mechanism involves binding to active sites, altering enzyme activity or receptor signaling pathways, which can modulate various biological processes.

  • Molecular Targets: : Enzymes involved in metabolic pathways, cell signaling receptors.

  • Pathways Involved: : Inhibition of enzyme activity, modulation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The pyrrolo[3,2,1-ij]quinolinone core is a distinguishing feature of the target compound. Analogous compounds with modifications to this core include:

  • Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones: These derivatives incorporate a thioxothiazolidinone ring fused to the pyrroloquinolinone system, introducing additional sulfur-based functional groups that may influence redox properties or metal-binding capabilities .
  • Imidazo[1,2-a]pyridine derivatives: Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () exhibit a related bicyclic framework but with a pyridine-based core, which may alter electronic properties and hydrogen-bonding interactions .

Substituent Modifications

Sulfonamide vs. Amide Derivatives
  • N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide: This analog substitutes the sulfonamide with a simpler propionamide group, diminishing hydrogen-bonding capacity and possibly reducing target affinity compared to the sulfonamide-containing compound .
Electron-Withdrawing vs. Electron-Donating Groups
  • Example 53 () : A chromen-based compound with fluorophenyl and pyrazolopyrimidinyl groups demonstrates how electron-withdrawing substituents (e.g., fluorine) can enhance metabolic stability and influence binding to hydrophobic enzyme pockets .
  • Diethyl 8-cyano-7-(4-nitrophenyl)-...

Physicochemical Properties

Compound Name Core Structure Substituent Melting Point (°C) Key Properties
Target Compound Pyrrolo[3,2,1-ij]quinolin-4-one 4-Methylbenzenesulfonamide Not Reported High polarity due to sulfonamide group
4-Bromo-N-(...pyrrolo...)benzamide Same core 4-Bromobenzamide Not Reported Increased lipophilicity
N-(...pyrrolo...)propionamide Same core Propionamide Not Reported Reduced hydrogen-bonding capacity
Example 53 Chromen Fluorophenyl, pyrazolopyrimidine 175–178 Enhanced metabolic stability
Imidazopyridine derivative Imidazo[1,2-a]pyridine Cyano, nitrophenyl 243–245 High thermal stability

Biological Activity

The compound 4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a member of the pyrroloquinoline family and exhibits significant biological activities that make it a subject of interest in medicinal chemistry. This article provides an overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrroloquinoline core linked to a benzenesulfonamide moiety. The molecular formula is C16H20N2O3SC_{16}H_{20}N_{2}O_{3}S, and its IUPAC name reflects its intricate arrangement of functional groups.

Target and Inhibition
The primary target for this compound is the Epidermal Growth Factor Receptor (EGFR) . It functions as an EGFR inhibitor , binding with high affinity to the receptor and preventing its activation. This inhibition disrupts several downstream signaling pathways, notably the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation. The result is a marked reduction in cancer cell growth and increased apoptosis in malignant cells .

Anticancer Properties

Research indicates that this compound has potent anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's effectiveness is attributed to its action on EGFR, leading to decreased cell viability and increased apoptosis rates .

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies have shown that this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies

  • Study on Cancer Cell Lines
    A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell proliferation at concentrations as low as 10 µM after 48 hours of treatment. The compound induced apoptosis through caspase activation pathways .
  • Antimicrobial Assessment
    Another study focused on the antimicrobial properties of the compound. It was tested against Staphylococcus aureus and Escherichia coli strains. Results showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Data Summary

Activity Effect Concentration (µM) Reference
AnticancerInhibition of cell proliferation10
AntimicrobialInhibition against S. aureus15
Inhibition against E. coli30

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